![molecular formula C7H7NO3 B13010878 5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid](/img/structure/B13010878.png)
5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring structures containing one oxygen and one nitrogen atom at adjacent positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the dehydration of 5-trichloromethylisoxazole .
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis, where the compound is synthesized in large quantities to meet industrial demands . These methods typically employ efficient and scalable synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole-5-carboxylic acid: Another member of the isoxazole family with similar structural features.
4,5-Dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole: A derivative with antibacterial and antifungal activity.
Uniqueness
5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H7NO3 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c9-7(10)4-1-5-3-8-11-6(5)2-4/h3-4H,1-2H2,(H,9,10) |
Clave InChI |
ZPOUCQDMVHSWGG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=C1C=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


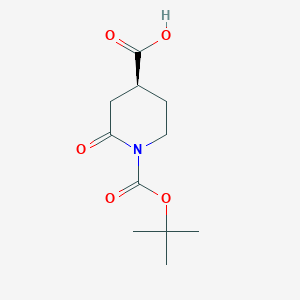
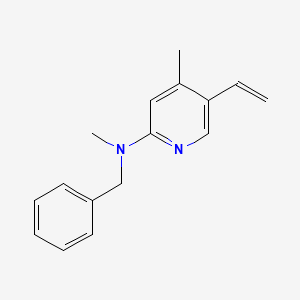
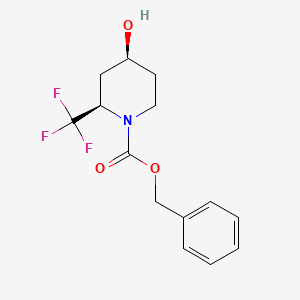
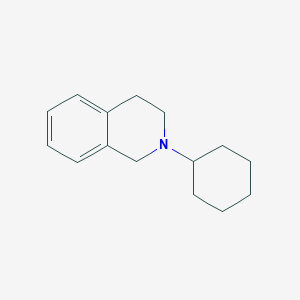
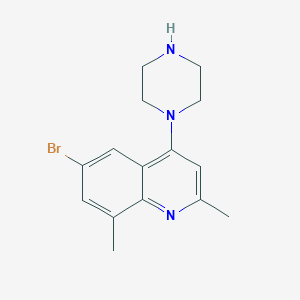
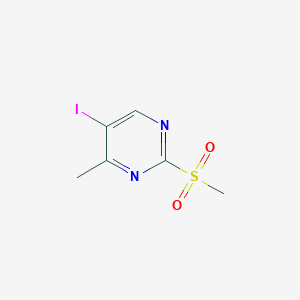
![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)
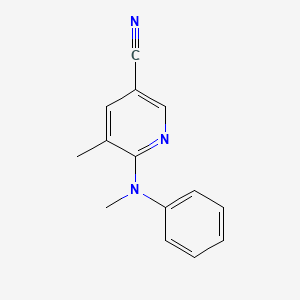
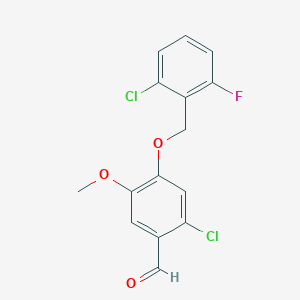
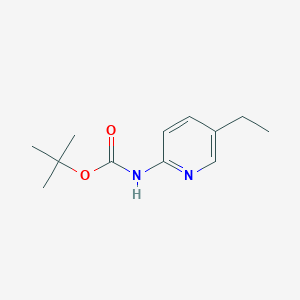
![6,7-Dimethylbenzo[d]isothiazole](/img/structure/B13010871.png)
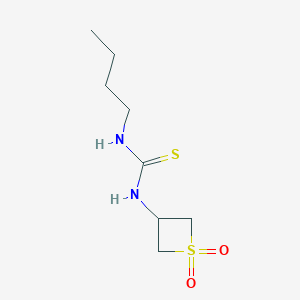
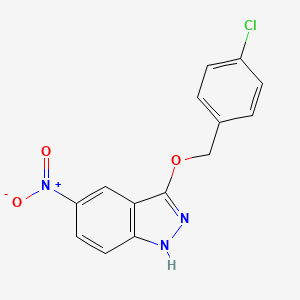
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13010892.png)
